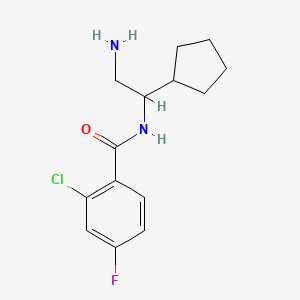
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide, also known as HIOC, is a synthetic compound that belongs to the class of indene carboxamides. It has been studied extensively for its potential applications in the field of pharmaceuticals, especially in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has been extensively studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of these diseases. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has also been studied for its potential applications in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
Wirkmechanismus
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide involves its ability to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of neurodegenerative diseases. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide binds to these proteins and prevents them from forming aggregates, which can lead to neuronal damage and death. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide also has anti-inflammatory and antioxidant properties, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which are involved in the regulation of mood, behavior, and cognition. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide in lab experiments is its ability to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of neurodegenerative diseases. This makes it a valuable tool for studying the mechanisms underlying these diseases and for developing new treatments. However, one of the limitations of using N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide. One area of interest is the development of new formulations of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential applications of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide and to identify potential side effects and drug interactions.
Synthesemethoden
The synthesis of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide involves the reaction of 3-hydroxy-4-methylbenzaldehyde with cyclohexanone in the presence of an acid catalyst, followed by reduction with sodium borohydride and subsequent reaction with isatoic anhydride. The resulting product is purified by recrystallization to obtain pure N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-6-7-15(10-16(11)19)18-17(20)14-8-12-4-2-3-5-13(12)9-14/h2-7,10,14,19H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQGHCPISBPEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorofuran-3-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6633885.png)

![(2-Chlorofuran-3-yl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B6633898.png)
![2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6633913.png)
![2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid](/img/structure/B6633919.png)
![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)

![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)


